(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]
CAS No.: 464174-87-6
Cat. No.: VC5977519
Molecular Formula: C18H18BF4N3O
Molecular Weight: 379.17
* For research use only. Not for human or veterinary use.
![(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] - 464174-87-6](/images/structure/VC5977519.png)
Specification
CAS No. | 464174-87-6 |
---|---|
Molecular Formula | C18H18BF4N3O |
Molecular Weight | 379.17 |
IUPAC Name | (5S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
Standard InChI | InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1/t17-;/m0./s1 |
Standard InChI Key | FGPCZOZPSRFEGN-RMRYJAPISA-M |
SMILES | [B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula, C₁₈H₁₈BF₄N₃O, reflects a complex architecture combining aromatic, heterocyclic, and ionic components . The core structure comprises:
-
A triazolo[3,4-c] oxazin-4-ium bicyclic system, where the triazole ring (three nitrogen atoms) is fused to an oxazinium ring (one oxygen and one nitrogen atom).
-
(S)-5-Benzyl and 2-phenyl substituents, introducing chirality at the 5-position and aromatic bulk.
-
A tetrafluoroborate (BF₄⁻) counterion balancing the positive charge on the oxazinium nitrogen .
The stereochemistry at the 5-position is explicitly (S), as denoted in the IUPAC name. This chirality is critical for interactions in enantioselective applications, though specific studies on its optical activity remain unpublished.
Structural Data
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | (5S)-5-benzyl-2-phenyl-6,8-dihydro-5H- triazolo[3,4-c] oxazin-4-ium; tetrafluoroborate | |
SMILES | B-(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 | |
InChIKey | FGPCZOZPSRFEGN-RMRYJAPISA-M | |
PubChem CID | 53469168 |
Synthesis and Characterization
Synthetic Routes
While detailed protocols are proprietary, the structure suggests a multi-step synthesis involving:
-
Formation of the triazole ring via cyclization of a hydrazine derivative with a nitrile or carbonyl compound.
-
Oxazinium ring construction through ring-closing reactions, possibly using epoxide intermediates or nucleophilic substitution.
-
Benzylation and phenyl introduction via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aromatic substituents.
-
Salt formation with tetrafluoroboric acid to yield the final ionic species .
A related compound, (S)-5-benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H- triazolo[3,4-c] oxazin-2-ium tetrafluoroborate (CAS: 925706-40-7), employs similar methodologies but substitutes phenyl with mesityl (2,4,6-trimethylphenyl) and adds methyl groups to the oxazinium ring . This demonstrates the modularity of the core structure for derivatization.
Analytical Characterization
Key characterization methods likely include:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent integration and stereochemistry.
-
Mass Spectrometry: High-resolution MS to verify molecular ion and fragmentation patterns.
-
X-ray Crystallography: To resolve absolute configuration, though no public datasets are available .
Physicochemical Properties
Thermal Properties
Applications and Research Utility
Pharmaceutical Intermediate
The triazole moiety is a pharmacophore in antiviral and anticancer agents. While direct bioactivity data for this compound is absent, analogs like (S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-2-ium tetrafluoroborate (CAS: 960254-94-8) have been explored as kinase inhibitors . The benzyl and phenyl groups may modulate lipophilicity and target binding.
Asymmetric Catalysis
Chiral triazolo-oxazinium salts are employed as organocatalysts in enantioselective reactions. The (S)-configuration could induce stereochemical control in aldol or Mannich reactions, though specific examples require validation .
Comparative Analysis with Analogous Compounds
Compound (CAS) | Structural Differences | Potential Applications | Source |
---|---|---|---|
925706-40-7 | Mesityl substituent; dimethyl oxazinium | Enhanced steric hindrance | |
960254-94-8 | Pyrrolo-triazole core | Kinase inhibition |
The phenyl-benzyl variant (464174-87-6) balances aromatic π-stacking and moderate steric bulk, positioning it as a versatile scaffold for further functionalization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume